chemical structure and properties of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
chemical structure and properties of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
An In-Depth Technical Guide to N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific piperidine derivative, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed profile for research and development purposes. The presence of a pyridine ring and a chiral center on the piperidine moiety suggests a rich potential for biological activity, targeting a range of receptors and enzymes within the central nervous system and beyond.[2][3]
Chemical Structure and Physicochemical Properties
The chemical structure of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride comprises a piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical properties for pharmaceutical development.[4][5]
Caption: 2D representation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₁₉N₃·HCl | - |
| Molecular Weight | 241.76 g/mol | - |
| pKa (pyridinium) | ~5.2 | Based on the pKa of pyridine. |
| pKa (piperidinium) | ~9.5 | Based on the pKa of N-substituted piperidines. |
| pKa (methylammonium) | ~10.6 | Based on the pKa of secondary amines. |
| Calculated logP | ~1.8 | Prediction based on constituent fragments. |
| Aqueous Solubility | High | The hydrochloride salt form significantly increases water solubility.[4][5] |
| Chiral Centers | 1 (C3 of the piperidine ring) | The 3-position of the piperidine ring is a stereocenter. |
Synthesis and Manufacturing
A plausible synthetic route for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride would involve a multi-step process, likely starting from a commercially available substituted pyridine or piperidine. A common strategy for the synthesis of 1-arylpiperidines is the Buchwald-Hartwig amination.
Caption: Proposed synthetic workflow for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 3-Aminopiperidine
-
Dissolve 3-aminopiperidine in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine.
Step 2: N-Methylation of the 3-Amino Group
-
Dissolve N-Boc-3-aminopiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.
-
After stirring for 30 minutes, add methyl iodide (MeI) dropwise.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain N-Boc-3-(methylamino)piperidine.
Step 3: Buchwald-Hartwig N-Arylation
-
To a reaction vessel under an inert atmosphere, add N-Boc-3-(methylamino)piperidine, 2-bromopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Add anhydrous toluene as the solvent.
-
Heat the mixture at reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield N-Boc-N-methyl-1-(pyridin-2-yl)piperidin-3-amine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane.
-
Stir the solution at room temperature for a few hours.
-
The product, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Analysis (Predicted)
The following are predicted spectral data based on the chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Pyridine Protons: 4 aromatic protons with characteristic shifts and coupling patterns (doublets, triplets). Piperidine Protons: A complex multiplet region for the piperidine ring protons. N-CH₃ Proton: A singlet around 2.2-2.5 ppm. NH Proton: A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Pyridine Carbons: 5 distinct signals in the aromatic region (110-160 ppm). Piperidine Carbons: Signals in the aliphatic region (20-60 ppm). N-CH₃ Carbon: A signal around 30-35 ppm. |
| IR Spectroscopy | N-H Stretch: A broad absorption around 3300-3500 cm⁻¹ (from the hydrochloride salt). C-H Stretch: Aliphatic and aromatic C-H stretching bands around 2800-3100 cm⁻¹. C=N and C=C Stretch: Aromatic ring stretching vibrations around 1400-1600 cm⁻¹. |
| Mass Spectrometry | (M+H)⁺: A molecular ion peak corresponding to the free base (m/z = 206.15). |
Potential Pharmacological Profile and Applications
The structural motifs within N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride suggest several potential pharmacological activities. The piperidine ring is a common feature in centrally active agents, and the pyridinylpiperidine substructure is found in compounds targeting various receptors.[2][3]
Potential Therapeutic Areas:
-
CNS Disorders: The ability of piperidine-containing molecules to cross the blood-brain barrier makes them attractive candidates for treating neurological and psychiatric conditions. The specific substitution pattern may confer affinity for dopamine, serotonin, or norepinephrine transporters or receptors.
-
Oncology: Some N-substituted piperidine derivatives have shown anticancer properties.[6][7] The mechanism could involve the inhibition of specific kinases or interference with cell signaling pathways.
-
Inflammatory Diseases: Piperidine derivatives have also been investigated for their anti-inflammatory effects.[2]
Caption: Potential pharmacological targets and applications.
Handling, Storage, and Stability
As an amine hydrochloride salt, this compound is expected to be a crystalline solid at room temperature, which is generally more stable and less odorous than its free base form.[8]
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Aqueous solutions may be susceptible to degradation over time, especially if exposed to light or non-neutral pH.[9]
-
Solubility: The hydrochloride salt form is anticipated to have good solubility in water and polar protic solvents like methanol and ethanol.[4][5] Its solubility in nonpolar organic solvents is likely to be low.
Conclusion
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a chiral, substituted piperidine derivative with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive, albeit largely predictive, overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic data, and potential pharmacological applications. Researchers interested in this or similar molecules can use this information as a foundation for their experimental work.
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